molecular formula C8H14F3NO B1464967 (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol CAS No. 50585-98-3

(1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol

Cat. No.: B1464967
CAS No.: 50585-98-3
M. Wt: 197.2 g/mol
InChI Key: HCHMELHRMTYUIH-UHFFFAOYSA-N
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Description

(1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol is a chemical compound that belongs to the class of piperidines. Piperidines are heterocyclic organic compounds containing a six-membered ring with five carbon atoms and one nitrogen atom. The presence of the trifluoroethyl group and the hydroxymethyl group in this compound makes it unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol can be achieved through several synthetic routes. One common method involves the reaction of 3-piperidone with 2,2,2-trifluoroethylamine under reductive amination conditions. The reaction is typically carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The resulting intermediate is then subjected to a reduction reaction using a suitable reducing agent like lithium aluminum hydride to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This approach allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding piperidine derivative.

    Substitution: The trifluoroethyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: The major products include (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)aldehyde and (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)carboxylic acid.

    Reduction: The major product is the corresponding piperidine derivative.

    Substitution: The major products depend on the nucleophile used and can include various substituted piperidines.

Scientific Research Applications

(1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, the compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (1-(2,2,2-Trifluoroethyl)piperidin-4-yl)methanol
  • (1-(2,2,2-Trifluoroethyl)piperidin-2-yl)methanol
  • (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)ethanol

Uniqueness

(1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol is unique due to the specific positioning of the trifluoroethyl and hydroxymethyl groups on the piperidine ring. This unique structure can result in distinct chemical and biological properties compared to similar compounds. The presence of the trifluoroethyl group can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications.

Properties

IUPAC Name

[1-(2,2,2-trifluoroethyl)piperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3NO/c9-8(10,11)6-12-3-1-2-7(4-12)5-13/h7,13H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCHMELHRMTYUIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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